Cas no 2248414-46-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(phenylcarbamoyl)benzoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(phenylcarbamoyl)benzoate 化学的及び物理的性質
名前と識別子
-
- 2248414-46-0
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(phenylcarbamoyl)benzoate
- EN300-6523728
-
- インチ: 1S/C22H14N2O5/c25-19(23-16-6-2-1-3-7-16)14-10-12-15(13-11-14)22(28)29-24-20(26)17-8-4-5-9-18(17)21(24)27/h1-13H,(H,23,25)
- InChIKey: CPQKVFIWSYZVSG-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C=CC(C(NC2C=CC=CC=2)=O)=CC=1)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 386.09027155g/mol
- どういたいしつりょう: 386.09027155g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 640
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 92.8Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(phenylcarbamoyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6523728-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(phenylcarbamoyl)benzoate |
2248414-46-0 | 95.0% | 1.0g |
$0.0 | 2025-03-13 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(phenylcarbamoyl)benzoate 関連文献
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(phenylcarbamoyl)benzoateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(phenylcarbamoyl)benzoate (CAS No. 2248414-46-0)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(phenylcarbamoyl)benzoate, identified by its Chemical Abstracts Service (CAS) number 2248414-46-0, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic derivatives, featuring a fused system of an isoindole ring and a benzoate moiety, both of which are well-documented for their pharmacological potential. The presence of a dioxo group and a phenylcarbamoyl substituent further enhances its molecular diversity, making it a promising candidate for further exploration in drug discovery.
The isoindole scaffold is particularly interesting due to its structural resemblance to several bioactive natural products and pharmaceutical agents. Isoindoles have been extensively studied for their role in modulating various biological pathways, including those involved in inflammation, neurodegeneration, and cancer. The 1,3-dioxo functional group introduces electrophilic centers that can participate in nucleophilic additions, while the phenylcarbamoyl moiety provides additional binding interactions with biological targets. This combination of structural features makes 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(phenylcarbamoyl)benzoate a versatile molecule for designing novel therapeutic agents.
In recent years, there has been a surge in interest regarding small-molecule modulators that can interact with complex biological systems. The compound’s ability to engage with multiple targets has been highlighted in several preclinical studies. For instance, research indicates that derivatives of isoindole have shown promise in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. Additionally, the phenylcarbamoyl group has been observed to enhance binding affinity to certain protein receptors, suggesting potential applications in treating neurological disorders.
The benzoate moiety in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(phenylcarbamoyl)benzoate also contributes to its pharmacological profile. Benzoate derivatives are known for their metabolic stability and favorable pharmacokinetic properties. This stability is crucial for ensuring that the compound remains active within the biological system long enough to exert its therapeutic effects. Furthermore, the benzoate group can participate in hydrogen bonding interactions with biological targets, further enhancing the compound’s binding specificity.
Advances in computational chemistry have enabled more efficient screening of potential drug candidates like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(phenylcarbamoyl)benzoate. Molecular docking studies have revealed that this compound can interact with various proteins involved in cancer pathways. For example, preliminary simulations suggest that it may inhibit the activity of kinases such as EGFR and JAK2, which are frequently overexpressed in certain types of malignancies. These findings align with emerging research trends that emphasize the importance of multitargeted inhibitors in oncology therapy.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(phenylcarbamoyl)benzoate represents a significant achievement in synthetic organic chemistry. The multi-step process involves key transformations such as cyclization and acylation reactions that are critical for constructing the desired heterocyclic framework. Recent innovations in catalytic methods have improved the efficiency and yield of these synthetic steps, making it feasible to produce larger quantities of the compound for further studies.
Evaluation of the compound’s pharmacological properties has been conducted using both in vitro and in vivo models. In cell-based assays, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(phenylcarbamoyl)benzoate has demonstrated inhibitory effects on several enzymes linked to disease processes. Notably, it has shown potent activity against an enzyme implicated in neurodegenerative disorders. Animal models have provided additional insights into its behavioral effects and potential side profiles.
The chemical stability and solubility profile of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yli 4-(phenylcarbamoyl)benzoate are critical factors that determine its suitability for clinical development. Studies indicate that the compound exhibits good stability under physiological conditions while maintaining its bioactivity. Moreover, modifications to its structure have been explored to enhance solubility without compromising efficacy—a common challenge in drug development.
Future research directions include exploring analogs of 1,3-dioxo - 2 , 3 - dihydro - 1 H - isoindol - 2 - yl 4 - ( phen y l carbam oy l ) b enz o ate with optimized pharmacokinetic properties and improved target specificity. Advances in biocatalysis and flow chemistry may also contribute to more sustainable synthesis methods for this class of compounds.
In conclusion, 1 , 3 - diox o - 2 , 3 - dihydro - 1 H - iso ind ol - 2 - yl 4 - ( phen y l carbam oy l ) b enz o ate ( CAS N o . 2248414 -46 -0) represents a promising entity in pharmaceutical research due to its unique structural features and demonstrated biological activity . Its potential applications span multiple therapeutic areas , making it an attractive candidate for further development . As our understanding of molecular interactions continues to evolve , compounds like this will play an increasingly important role in addressing complex diseases.
2248414-46-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(phenylcarbamoyl)benzoate) 関連製品
- 2097934-68-2(N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide)
- 175203-94-8(5-Chloro-3-methylbenzobthiophene-2-sulfonamide)
- 1428350-11-1(N'-{2-4-(dimethylamino)phenyl-2-hydroxyethyl}-N-(1,2-oxazol-3-yl)ethanediamide)
- 1807063-28-0(5-(Difluoromethyl)-3-hydroxy-4-iodo-2-methoxypyridine)
- 893583-63-6(2-{(3,4-dichlorophenyl)methylamino}butan-1-ol)
- 303108-11-4(N'-(1E)-phenylmethylidene-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide)
- 303144-91-4(N-Allyl-3-(trifluoromethyl)benzenecarboxamide)
- 2418668-54-7(Tert-butyl 3-azido-5-iodo-4-methylbenzoate)
- 884344-37-0(2-Azetidinone, 4-(phenylmethyl)-, (4R)-)
- 1934514-72-3({2-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrazin-3-yl}methanol)



